Dibromoanthraquinone
Description
Overview of Anthraquinone (B42736) Derivatives and Their Significance
Anthraquinone, an aromatic organic compound with the formula C₁₄H₈O₂, serves as a fundamental scaffold for a vast array of derivatives. wikipedia.org These derivatives, characterized by the 9,10-dioxoanthracene core structure, are of significant practical importance due to their unique spectral and redox properties. colab.ws The presence of electron-withdrawing carbonyl groups significantly influences their chemical properties, making the modification of the anthraquinone structure a key focus for synthetic chemists. colab.ws
Historically, the primary application of anthraquinone derivatives has been in the manufacturing of dyes and pigments. colab.ws Their diverse and vibrant colors have led to their use in the textile industry for various types of dyes, including disperse, cationic, and vat dyes. colab.wsontosight.ai Beyond colorants, anthraquinone derivatives have found applications in diverse fields such as medicine, analytical chemistry, and the paper industry, where 9,10-anthraquinone is used as a digester additive in pulp production. wikipedia.orgnih.gov Many naturally occurring pigments and compounds with biological activity are based on the anthraquinone skeleton, found in organisms like fungi, lichens, and various plants. wikipedia.orgresearchgate.net
The versatility of the anthraquinone core allows for the introduction of various functional groups, leading to a wide range of chemical and physical properties. colab.ws These modifications are fundamental for the targeted synthesis of new compounds with specific applications. colab.ws The ability to functionalize the anthraquinone nucleus has made these derivatives valuable as intermediates in organic synthesis and as active components in advanced materials. colab.wsontosight.ai
Historical Context of Halogenated Anthraquinones in Organic Chemistry
The introduction of halogen atoms into the anthraquinone structure represents a significant milestone in the development of anthraquinone chemistry. Halogenated anthraquinones are among the most important intermediates for the subsequent functionalization of the anthraquinone nucleus. colab.ws The halogen atoms act as versatile leaving groups, enabling substitution reactions with a wide range of nucleophiles. colab.ws This reactivity is crucial for accessing a vast number of derivatives with diverse properties.
The synthesis of halogenated anthraquinones, such as through the bromination of anthraquinone, has been a subject of study for many years. These reactions, often carried out using reagents like bromine in an organic solvent, sometimes with a catalyst, allow for the selective introduction of halogen atoms at specific positions on the anthraquinone backbone. The development of these halogenation methods was historically driven by the need for precursors to valuable dyes. colab.ws For instance, the synthesis of alizarin, a red dye, from anthracene (B1667546) in 1868 spurred further research into anthraquinone chemistry, including its halogenated derivatives. wikipedia.org
Over time, the role of halogenated anthraquinones has expanded beyond dye synthesis. They have become critical building blocks in the preparation of a variety of organic compounds, including those with potential pharmacological activities. d-nb.info The ability to precisely place halogen atoms on the anthraquinone core has provided chemists with powerful tools for creating complex molecular architectures.
Emerging Role of Dibromoanthraquinones in Advanced Materials Science and Synthetic Methodologies
In recent years, dibromoanthraquinones have gained prominence as key components in the development of advanced materials and as versatile intermediates in novel synthetic strategies. Their unique electronic and steric properties, imparted by the two bromine atoms on the electron-deficient anthraquinone core, make them highly valuable in materials science.
In Advanced Materials Science:
Dibromoanthraquinones are increasingly utilized in the synthesis of functional organic materials. For example, they serve as electron-acceptor units in the construction of conjugated microporous polymers (CMPs). The electron-withdrawing nature of the dibromoanthraquinone core facilitates charge transfer processes within these polymers, which is crucial for applications in photocatalysis and organic electronics. Specific isomers, like 2,6-dibromoanthraquinone (B1313628) and 2,7-dibromoanthraquinone (B3274321), are employed as building blocks for semiconducting polymers and small molecules used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.comossila.com The bromine atoms provide reactive sites for cross-coupling reactions to extend the π-conjugated system of the final material. ossila.com
In Synthetic Methodologies:
Dibromoanthraquinones are pivotal starting materials in various synthetic transformations. The bromine atoms can be readily substituted or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon and carbon-heteroatom bonds. colab.ws This reactivity allows for the synthesis of complex, functionalized anthraquinone derivatives that would be difficult to prepare by other means. For instance, 1,8-dibromoanthraquinone (B1277310) is a precursor in the synthesis of 1,8-bis(ferrocenylethynyl)anthraquinone, a molecule of interest for its electrochemical properties. ontosight.ai Furthermore, the condensation of 2,3-dibromoanthraquinone with diamines is a route to novel N-heteroacenes with interesting photophysical properties. researchgate.net The development of efficient bromination and subsequent functionalization reactions for anthraquinones continues to be an active area of research, providing access to a wider range of derivatives for various applications. d-nb.inforesearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
14381-79-4 |
|---|---|
Molecular Formula |
C14H6Br2O2 |
Molecular Weight |
366 g/mol |
IUPAC Name |
1,2-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI Key |
TXWUOIRCWNCWPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
Synonyms |
1,2-Dibromo-9,10-anthraquinone |
Origin of Product |
United States |
Synthetic Methodologies for Dibromoanthraquinone Scaffolds
Direct Halogenation Approaches to Dibromoanthraquinones
Direct halogenation is a common and traditional method for synthesizing bromo-substituted anthraquinones. colab.ws This approach involves the direct reaction of the anthraquinone (B42736) core with a brominating agent.
Regioselective Bromination of the Anthraquinone Core
The regioselectivity of bromination, which is the control of where the bromine atoms attach to the anthraquinone structure, is a critical aspect of the synthesis. The positions of the incoming bromine atoms are influenced by the reaction conditions and the presence of any existing substituents on the anthraquinone ring.
Elucidation of Bromination Pathways and Regiochemical Control
The two carbonyl groups on the anthraquinone molecule deactivate the aromatic rings towards electrophilic substitution, making bromination challenging. beilstein-journals.org The regioselectivity and the number of bromine atoms added can vary significantly depending on the reaction conditions and the substrate's structure. colab.ws For instance, the presence of electron-donating groups, such as amino or hydroxyl groups, directs bromination to the activated ring. colab.ws In the absence of such activating groups, achieving selective bromination at specific positions like the 2 and 7 positions requires careful control of the reaction.
Influence of Catalysis (e.g., Iron(III) Bromide) and Reaction Conditions
To facilitate the bromination of the deactivated anthraquinone core, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often employed. wikipedia.org The catalyst polarizes the bromine molecule, generating a more reactive electrophile (Br⁺) that can attack the aromatic ring. pearson.com The reaction is typically carried out in a solvent like chloroform (B151607) or dichloromethane (B109758). The temperature and reaction time are also crucial parameters; for example, in the synthesis of certain vat dyes, bromination of dibenzanthrone (B1683561) is conducted at 60° to 110° C for 5 to 25 hours. google.com
Oxidative Bromination Strategies for Substituted Anthraquinones
Oxidative bromination offers an alternative pathway, particularly for anthraquinones that are highly deactivated towards electrophilic substitution. beilstein-journals.org This method involves the in-situ generation of a brominating agent from a bromide source.
One such protocol utilizes a stable peracid, nonanebis(peroxoic acid), to oxidize potassium bromide (KBr) to generate the electrophilic bromine species (Br⁺). beilstein-journals.org This allows for the bromination of various substituted and unsubstituted aminoanthracene-9,10-diones at ambient temperatures. beilstein-journals.org Another approach employs photocatalysis, where visible light and a photocatalyst, such as sodium anthraquinone sulfonate, are used to increase the oxidation potential and facilitate the bromination of electron-rich arenes and heteroarenes using a bromide salt as the bromine source. researchgate.netresearchgate.net
Advanced Catalytic Coupling for Dibromoanthraquinone Synthesis
Modern synthetic methods are moving towards more sophisticated techniques that offer greater control and efficiency.
Transition Metal-Mediated Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for forming new carbon-carbon bonds in the synthesis of functionalized anthraquinones. colab.ws While this method is more commonly used to introduce aryl or alkyl groups to a pre-halogenated anthraquinone, the principles can be applied to construct complex this compound derivatives. For example, a bromoanthraquinone can be coupled with a boronic acid derivative in the presence of a palladium catalyst. colab.ws These reactions offer a high degree of control over the final structure.
Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura) for Arylated Anthraquinones
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of new carbon-carbon bonds in anthraquinone chemistry. colab.ws The Suzuki-Miyaura coupling, in particular, has been extensively used to synthesize arylated anthraquinone derivatives. researchgate.net This reaction typically involves the coupling of a halogenated anthraquinone, such as a this compound, with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org
The efficiency and scope of the Suzuki-Miyaura reaction for anthraquinone functionalization have been enhanced through the development of specialized catalyst systems. For instance, a catalyst system comprising palladium acetate (B1210297) (Pd(OAc)₂) and a bulky N-heterocyclic carbene (NHC) ligand has shown high efficacy in coupling aryl chlorides with organoboron compounds, even at room temperature. organic-chemistry.org This suggests that similar systems could be effective for the less reactive bromoanthraquinones. The choice of ligand is critical, with bulky phosphine (B1218219) ligands like RuPhos being effective for coupling various aryl and heteroaryl chlorides. nih.gov The reaction conditions, including the base and solvent, are also crucial for achieving high yields and preventing side reactions like protodeboronation. organic-chemistry.orgnih.gov
Researchers have successfully synthesized 1,8-diaryl-anthracene derivatives through a modified Suzuki-Miyaura reaction, highlighting the method's utility in creating complex, biologically relevant molecules. frontiersin.org The reaction of 2,6-dibromoanthraquinone (B1313628) with various arylboronic acids is a common strategy to produce 2,6-diaryl-9,10-anthraquinones, which are of interest for their potential applications in materials science. researchgate.netossila.com
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Anthraquinone Derivatives
| Electrophile | Nucleophile | Catalyst System | Product | Yield | Reference |
| 1,8-dichloroanthraquinone | Arylboronic acid | Modified Suzuki-Miyaura | 1,8-diaryl anthracene (B1667546) derivatives | Good | frontiersin.org |
| 2,6-dibromoanthraquinone | Arylboronic acids | Pd catalyst | 2,6-diaryl-9,10-anthraquinones | Not specified | researchgate.net |
| β-trifluoroborato amides | Aryl- and hetaryl chlorides | Pd(OAc)₂ / RuPhos | α−Chiral β-arylated carbonyls | Good to excellent | nih.gov |
| Aryl esters | Arylboronic acids | NHC-based Pd catalyst | Ketone-containing products | Not specified | nih.gov |
Iridium-Catalyzed Cycloaddition Routes to Anthraquinone Frameworks
An alternative and atom-economical approach to constructing the anthraquinone framework itself is through iridium-catalyzed [2+2+2] cycloaddition reactions. researchgate.netresearchgate.net This methodology involves the cyclotrimerization of a 1,2-bis(propiolyl)benzene derivative with various alkynes. mdpi.combeilstein-journals.org The use of an iridium catalyst, such as [Ir(cod)Cl]₂ combined with a phosphine ligand like bis(diphenylphosphino)ethane (dppe), has proven effective in synthesizing a wide range of polysubstituted anthraquinones in moderate to excellent yields (42-93%). researchgate.netmdpi.combeilstein-journals.org
The reaction conditions can be tuned to accommodate both terminal and internal alkynes. For instance, reactions with terminal alkynes are often performed in toluene, while dichloromethane is the preferred solvent for internal alkynes. beilstein-journals.org This method allows for the introduction of various functional groups onto the anthraquinone skeleton, including sterically hindered groups like trimethylsilyl, albeit sometimes in lower yields. mdpi.com The versatility of this approach has been demonstrated by its successful application on a gram scale. mdpi.com
Table 2: Iridium-Catalyzed [2+2+2] Cycloaddition for Anthraquinone Synthesis
| Diyne Substrate | Alkyne Partner | Catalyst System | Product | Yield | Reference |
| 1,2-bis(propiolyl)benzene derivative | Terminal alkynes | [Ir(cod)Cl]₂ / dppe | Substituted anthraquinones | 42-93% | mdpi.combeilstein-journals.org |
| 1,2-bis(propiolyl)benzene derivative | Internal alkynes | [Ir(cod)Cl]₂ / dppe | Tetra-substituted anthraquinones | 72-86% | mdpi.com |
| Benzene-linked ketodiyne | Internal alkyne | Iridium/F-dppe | Fluorenone derivative | 94% | mdpi.com |
Palladium-Catalyzed C-N Bond Coupling for N-Functionalized Derivatives
The introduction of nitrogen-containing functional groups onto the this compound scaffold is often achieved through palladium-catalyzed C-N bond formation, commonly known as the Buchwald-Hartwig amination. uwindsor.carsc.org This reaction enables the coupling of aryl halides, including dibromoanthraquinones, with a wide variety of amines, amides, and other nitrogen nucleophiles. beilstein-journals.orgnih.gov
The success of these coupling reactions is highly dependent on the choice of the palladium precursor, ligand, base, and solvent. uwindsor.cabeilstein-journals.org Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. uwindsor.ca Bulky biarylphosphine ligands such as BrettPhos and RuPhos have demonstrated broad applicability, enabling the coupling of a wide range of primary and secondary amines with aryl and heteroaryl halides, often with low catalyst loadings and short reaction times. nih.gov For instance, the combination of a palladium catalyst with the Xantphos ligand and a base like cesium carbonate (Cs₂CO₃) has been shown to be effective for the C-N cross-coupling of amides and amines. beilstein-journals.org
These methods provide a direct route to N-functionalized anthraquinone derivatives, which are important intermediates for the synthesis of dyes, pigments, and biologically active compounds.
Carbene Metal Ligand Catalysis in Anthraquinone Functionalization
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition metal catalysis due to their strong σ-donating properties and the formation of robust metal-ligand bonds. snnu.edu.cnrsc.org In the context of anthraquinone functionalization, NHC-ligated metal catalysts have shown significant promise.
Palladium-NHC complexes have been effectively used in Suzuki-Miyaura coupling reactions to introduce aryl groups onto the anthraquinone core. A notable example is the use of a bulky phenanthryl NHC ligand with palladium acetate for the coupling of aryl chlorides, which proceeds efficiently even at moderate temperatures. organic-chemistry.org The steric bulk of the NHC ligand is thought to enhance the reactivity of the catalyst. organic-chemistry.org Beyond C-C bond formation, NHC-ligated palladium catalysts have also enabled the Suzuki-Miyaura coupling of aryl esters, where the C(acyl)-O bond acts as the electrophile, leading to the synthesis of ketones. nih.gov
Ruthenium complexes bearing bidentate donor-functionalized NHC ligands have been explored for transfer hydrogenation reactions, which could be applied to the reduction of the quinone functionality in dibromoanthraquinones. mdpi.com The versatility and tunability of NHC ligands make them a valuable tool for developing novel catalytic transformations for the functionalization of this compound scaffolds. snnu.edu.cn
Strategies for Isomer Control and Stereochemical Induction
Regiochemical Control in Functionalization Reactions
Controlling the position of functionalization on the anthraquinone core is a significant challenge in the synthesis of specific isomers. The inherent reactivity of the different positions on the anthraquinone nucleus can be exploited to achieve regioselectivity. For example, electrophilic aromatic substitution reactions, such as bromination, can be directed to specific positions based on the electronic nature of existing substituents.
In the context of palladium-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen atoms on the starting this compound. For instance, using 2,6-dibromoanthraquinone as a substrate will lead to functionalization at the 2 and 6 positions. researchgate.netossila.com
More advanced strategies for regiocontrol involve directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond. While not extensively reported for this compound itself, this approach has been successfully applied to other aromatic systems and holds potential for the selective functionalization of the anthraquinone scaffold.
Chiral Resolution and Supramolecular Chirality in this compound Systems
While this compound itself is an achiral molecule, it can be a component of chiral systems through derivatization or by participating in chiral supramolecular assemblies. researchgate.net The introduction of chirality is a key step in the development of materials for applications such as asymmetric catalysis and chiroptical devices. nih.govmdpi.com
One approach to creating chiral this compound derivatives is through asymmetric synthesis, where a chiral catalyst is used to introduce a functional group in an enantioselective manner. For example, palladium-catalyzed cross-coupling reactions using chiral ligands can potentially lead to the formation of atropisomeric biaryl systems where the rotation around the newly formed C-C bond is restricted.
Another fascinating area is the study of supramolecular chirality, where achiral molecules like 2,6-dibromoanthraquinone self-assemble into chiral structures on surfaces. researchgate.net Scanning tunneling microscopy studies have shown that 2,6-dibromoanthraquinone molecules can form chiral chevron structures on a Au(111) surface. researchgate.netresearchgate.net The chirality of these self-assembled structures can be influenced by kinetic pathways during their formation. researchgate.net This phenomenon of transferring chirality from the molecular level to the supramolecular level is a topic of significant research interest. nih.gov
Chemical Reactivity and Mechanistic Investigations of Dibromoanthraquinones
Substitution Reactions of Bromine Centers
The bromine atoms on the dibromoanthraquinone scaffold are susceptible to substitution by various nucleophiles, a reaction pathway that is fundamental to the functionalization of the anthraquinone (B42736) core.
Nucleophilic Substitution Pathways on the Anthraquinone Core
The bromine atoms on dibromoanthraquinones can be displaced by a range of nucleophiles, including amines, alkoxides, and thiols. These nucleophilic substitution reactions allow for the introduction of diverse functional groups onto the anthraquinone structure. qiji-chem.com For instance, reagents like sodium methoxide (B1231860) (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to introduce alkoxy groups. The reaction conditions, such as the choice of solvent and temperature, play a crucial role in the outcome of these substitutions.
Impact of Electronic and Steric Effects on Substituent Reactivity
The reactivity of dibromoanthraquinones in nucleophilic substitution reactions is governed by both electronic and steric factors. The electron-withdrawing nature of the carbonyl groups on the anthraquinone ring deactivates the aromatic system, making nucleophilic substitution challenging. colab.ws However, the position of the bromine atoms can significantly modulate this effect.
Electronic Effects: The placement of bromine atoms at different positions on the anthraquinone core alters the electronic properties of the molecule. For example, the symmetric substitution in 2,7-dibromoanthraquinone (B3274321) optimizes its electron-withdrawing capacity.
Steric Hindrance: The proximity of substituents to the bromine atoms can sterically hinder the approach of nucleophiles. For instance, the adjacent bromine atoms in 2,3-dibromoanthraquinone lead to reduced reactivity in nucleophilic substitutions compared to isomers like the 2,7-derivative. The rigid geometry of the anthraquinone molecule also contributes to steric effects, particularly at the peri-positions, which can either impede or facilitate substitution depending on the reaction. colab.ws
Redox Chemistry of this compound Derivatives
The redox behavior of dibromoanthraquinones is a key feature of their chemistry, underpinning their application in areas like organic electronics and catalysis.
Electron Acceptor Properties and Electrochemical Reduction Mechanisms
Dibromoanthraquinones function as electron acceptors due to their electron-deficient anthraquinone core. The reduction of the quinone moiety typically involves the transfer of two electrons and two protons. kaist.ac.kr The electrochemical reduction of quinones is a fundamental process that can proceed through various mechanisms depending on the reaction medium. semanticscholar.org
Cyclic voltammetry studies in aprotic solvents can reveal the reduction potentials, which are influenced by the electron-withdrawing bromine substituents. These substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the reduction potential. The reduction process can lead to the formation of anthrahydroquinone derivatives.
Pathways for Oxidation and Higher Oxidation State Formation
Dibromoanthraquinones can undergo oxidation to form derivatives with higher oxidation states. This can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The specific products formed depend on the reaction conditions and the starting isomer of this compound. The anthraquinone backbone itself can be part of a redox cycle, where it is reduced to a soluble form and then re-oxidized to an insoluble, colored state, a principle utilized in vat dyeing. chemicalbook.comnih.gov
Photochemical Transformations and Excited State Dynamics
The interaction of dibromoanthraquinones with light can induce various chemical transformations and involves complex excited-state dynamics.
Photochemical reactions are initiated by the absorption of light, leading to electronic excitation. irispublishers.com In the case of anthraquinone derivatives, this can lead to a variety of subsequent reactions. researchgate.net For instance, 1-amino-2,4-dibromoanthraquinone (B109406) undergoes photoamination when irradiated with light corresponding to its first absorption band. oup.com The mechanism of this reaction is solvent-dependent; in benzene, it does not require oxygen and is quenched by anthracene (B1667546), while in acetonitrile, it requires oxygen and is not quenched by anthracene. oup.com This suggests an inversion between the nπ* and ππ* excited states may be involved. oup.com
Studies on 1,8-dibromoanthraquinone (B1277310) (1,8-DBAQ) using picosecond laser photolysis have revealed the existence of a second excited nπ* triplet state [T₂(nπ)] with charge-transfer character between the halogen and oxygen atoms. ias.ac.inias.ac.in This state internally converts to the lowest excited ππ triplet state [T₁(ππ*)] within 70–110 picoseconds. ias.ac.inias.ac.in In certain solvents, electron transfer can occur from a ground-state donor to the triplet states of the this compound, leading to the formation of radical ion pairs. ias.ac.inias.ac.in The specific pathway, whether involving the T₁ or T₂ state, is dependent on the solvent. ias.ac.inias.ac.in
Furthermore, photoexcitation of anthraquinone dyes in the presence of DNA can lead to DNA damage, primarily at guanine (B1146940) residues, through an electron acceptor mechanism. nih.gov The phototoxicity of compounds like 1-amino-2,4-dibromoanthraquinone has been linked to the generation of reactive oxygen species such as superoxide (B77818) anions and singlet oxygen. nih.gov
Photoamination Reactions of Amino-Dibromoanthraquinones
The introduction of an amino group to the this compound structure creates a molecule with fascinating photophysical properties, leading to complex photoamination reactions. The photochemistry of 1-amino-2,4-dibromoanthraquinone, in particular, has been a subject of detailed mechanistic study. oup.comrsc.org
In amino-substituted anthraquinones, the amino group acts as an electron donor and the quinone moiety as an electron acceptor. iphy.ac.cn Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, leading to a highly polar excited state. iphy.ac.cniupac.org This ICT character is fundamental to the reactivity of these compounds. iphy.ac.cn For 1-amino-2,4-dibromoanthraquinone, the lowest excited singlet state (S₁) and triplet state (T₁) are both characterized as intramolecular charge-transfer (¹CT and ³CT) states. rsc.orgjst.go.jp The reaction mechanism for photoamination is directly linked to these CT states. In non-polar solvents like benzene, the reaction proceeds exclusively through the excited triplet charge-transfer (³CT) state. jst.go.jp The significant change in dipole moment between the ground and excited states substantiates the ICT property. iphy.ac.cn Theoretical models, such as the twisted intramolecular charge transfer (TICT) model, propose that the molecule undergoes a conformational relaxation, involving the twisting of the amino group, in the excited state to facilitate this charge separation. iphy.ac.cn
The solvent environment plays a critical role in dictating the operative photochemical pathway for amino-dibromoanthraquinones. oup.comnih.gov Studies on the photoamination of 1-amino-2,4-dibromoanthraquinone (1) with butylamine (B146782) have revealed a distinct solvent-dependent dual-mode mechanism. oup.comrsc.org
In Benzene (Non-polar): The reaction proceeds entirely through the lowest excited triplet charge-transfer state (T₁ or ³CT). rsc.orgjst.go.jp This pathway is populated by intersystem crossing from the initially formed excited singlet state (S₁ or ¹CT). oup.com
In Ethanol (B145695) (Polar): A more complex, dual-mode reactivity is observed. oup.comrsc.org Under a nitrogen atmosphere, the reaction primarily occurs via the T₁(³CT) state. oup.com However, in the presence of air (oxygen), the reaction is accelerated, and a new pathway opens up directly from the S₁(¹CT) state in addition to the T₁(³CT) pathway. oup.com The quantum yield for the reaction with butylamine in ethanol is significantly higher in the presence of air (Φair = 1.7 x 10⁻³) compared to under a nitrogen atmosphere (ΦN₂ = 2.3 x 10⁻⁴). oup.com This suggests an interaction between the excited singlet state and oxygen, possibly forming an exciplex or a collisional complex that facilitates the amination. oup.com
This solvent-dependent shift from a single triplet pathway in non-polar solvents to a dual singlet and triplet pathway in polar solvents highlights the influence of the solvent in stabilizing the polar intermediates and altering the energy landscape of the excited states. rsc.orgnih.gov
Role of Intramolecular Charge Transfer Excited States
Photocycloaddition Reactions with Olefins
While anthraquinone derivatives with electron-donating amino groups were traditionally considered unreactive towards olefins, subsequent research has shown that compounds like 1-amino-2,4-dibromoanthraquinone undergo photocycloaddition with olefins upon visible light irradiation to form oxetans. rsc.org The mechanism is distinct from the conventional nπ* triplet state reaction of anthraquinone itself. rsc.org
The reaction pathway for 1-amino-2,4-dibromoanthraquinone is highly sensitive to the solvent. rsc.orgrsc.org
In Benzene: Kinetic studies, including quenching by oxygen, indicate a single reaction mode that proceeds via the excited triplet charge-transfer (³CT) state. rsc.orgrsc.org
In Ethanol: The reaction is only partially quenched by oxygen, revealing a dual reaction mode involving both the excited singlet (¹CT) and triplet (³CT) charge-transfer states. rsc.orgrsc.org The reaction rate constant is an order of magnitude larger in ethanol than in benzene, which can be rationalized by the stabilization of a polar intermediate in the more polar solvent. rsc.org
| Reactant | Solvent | Excited State Pathway | Reference |
| 1-Amino-2,4-dibromoanthraquinone | Benzene | Triplet (³CT) | rsc.org, rsc.org |
| 1-Amino-2,4-dibromoanthraquinone | Ethanol | Singlet (¹CT) and Triplet (³CT) | rsc.org, rsc.org |
A key feature of these photocycloaddition reactions is the involvement of an exciplex—an excited-state complex formed between the excited anthraquinone and the ground-state olefin. rsc.orgrsc.org For the parent 1-aminoanthraquinone, fluorescence quenching by olefins without new emission points to the formation of an exciplex between the excited singlet state of the aminoanthraquinone and the olefin. rsc.org In the case of 1-amino-2,4-dibromoanthraquinone, the accelerative effect of polar solvents like ethanol suggests the formation of a polar intermediate, such as an exciplex with significant charge-transfer character, formulated as [AQδ⁻---olefinδ⁺]. rsc.org This exciplex is considered a key intermediate on the reaction pathway to the final oxetane (B1205548) product. rsc.org
Photoreduction and Photo-Dehydrobromination Processes
Photolysis of α-bromoanthraquinones, such as 1,5-dibromo- and 1,8-dibromoanthraquinone, in ethanol using 366-nm light initiates a sequence of photoreduction and photo-dehydrobromination. oup.comoup.com The process unfolds as follows:
Photoreduction: The initial photochemical step is the photoreduction of the this compound. This involves hydrogen-atom abstraction from the ethanol solvent by the excited triplet state of the quinone. oup.comoup.com This produces α-bromo-9,10-anthracenediols (hydroquinones). oup.comoup.com
Photo-Dehydrobromination: The bromo-anthracenediol intermediate is itself photochemically active. Upon further irradiation, it undergoes photochemical dehydrobromination. oup.comoup.com This step eliminates a bromine atom and results in the formation of an anthraquinone with one less bromine atom than the starting material. oup.comoup.com
Final Product: The sequential loss of bromine atoms ultimately leads to the formation of the debrominated 9,10-anthracenediol as the final product. oup.comoup.com
Laser photolysis studies have revealed that the rate constant for the initial hydrogen-atom abstraction from ethanol decreases as the ππ* character of the lowest triplet state of the α-bromoanthraquinone increases. oup.comoup.com
Investigations of Reverse Intersystem Crossing (RISC) Phenomena
Reverse intersystem crossing (RISC) is an uphill spin-flip process from a triplet excited state to a singlet excited state, which is crucial for applications like thermally activated delayed fluorescence (TADF). nih.gov this compound derivatives have been investigated in this context. The presence of heavy bromine atoms enhances spin-orbit coupling, which is a key factor in promoting spin-flipping processes like intersystem crossing and reverse intersystem crossing.
Molecules designed with donor and acceptor moieties can exhibit RISC. nih.gov In some systems, RISC can occur from upper-level triplet states (e.g., T₂ or T₃) to the lowest excited singlet state (S₁), a process sometimes referred to as "hot exciplex" TADF. researchgate.netresearchgate.net Theoretical models have been developed to predict RISC rate constants, which span over five orders of magnitude across different molecules. nih.gov For compounds like 9,10-dibromoanthraquinone, a RISC quantum yield (QRISC) greater than 0.1 has been observed under laser excitation, highlighting the efficiency of this process. Such studies are critical for the rational design of new materials for optoelectronic applications. nih.govrsc.org
Targeted Functionalization and Derivatization Strategies
The this compound framework serves as a versatile scaffold in synthetic chemistry, primarily due to the reactivity of the bromine substituents and the inherent electronic properties of the anthraquinone core. The bromine atoms are effective leaving groups in various cross-coupling reactions, while the electron-deficient nature of the fused ring system allows for its properties to be finely tuned through the introduction of diverse functional groups. These characteristics enable the strategic development of complex molecular architectures with tailored functionalities for applications in materials science and medicinal chemistry.
The introduction of linkers, particularly rigid ethynyl (B1212043) linkers, is a key strategy for assembling complex conjugated systems based on the this compound core. These linkers extend the π-conjugation of the molecule, facilitating the creation of advanced materials and molecular probes. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a widely employed method for this purpose. ossila.commdpi.comrsc.org
Research has demonstrated the successful synthesis of conjugates between anthraquinone (AQ) derivatives and nucleosides, such as 2'-deoxyadenosine (B1664071), using an ethynyl linker. acs.orgnih.gov These syntheses typically involve a palladium-catalyzed coupling of a bromoanthraquinone intermediate with an ethynyl-functionalized nucleoside. acs.orgnih.gov Such conjugates are designed as probes for investigating photoinduced hole-transfer mechanisms in DNA. acs.orgnih.gov The ethynyl linker has been shown to be more effective than a more flexible ethanyl (ethyl) linker at lowering the redox potential of the anthraquinone moiety, a crucial factor for facilitating electron transfer processes. core.ac.uk
Furthermore, the assembly of large, conjugated organic polymers (COPs) has been achieved by reacting 2,6-dibromoanthraquinone (B1313628) with molecules containing multiple terminal alkyne groups, like 1,1,2,2-tetrakis(4-ethynylphenyl)ethene. ossila.com The resulting polymer, AQTEE-COP, features an extended π-conjugated framework with anthraquinone units acting as redox-active centers, demonstrating efficient photocatalytic activity under visible light. ossila.com This highlights how this compound serves as a fundamental building block for constructing materials with specific electronic and catalytic properties. ossila.com
| This compound Reactant | Ethynyl-Containing Reactant | Reaction Type | Resulting Conjugate System | Application/Finding |
|---|---|---|---|---|
| Bromoanthraquinone intermediates from 2,6-dibromoanthraquinone | 8-ethynyl-2'-deoxyadenosine | Palladium Coupling | Anthraquinone-adenine conjugate | Probe for hole-transfer studies in DNA. acs.orgnih.gov |
| 2,6-dibromoanthraquinone | 1,1,2,2-tetrakis(4-ethynylphenyl)ethene | Sonogashira Cross-Coupling | Conjugated Organic Polymer (AQTEE-COP) | Photocatalytic H₂O₂ production. ossila.com |
| 2,6-Dibromoanthracene-9,10-dione | Ethynylbenzene | Sonogashira Coupling | 2,6-Bis(phenylethynyl)anthracene-9,10-dione | Model for electro-active materials. colab.ws |
For instance, adding strong electron-withdrawing groups, such as formyl, trifluoroacetyl, or multiple methyl esters, to the anthraquinone ring system increases its electron-accepting capacity. acs.orgnih.gov Cyclic voltammetry studies have confirmed that these modifications make the resulting anthraquinone derivatives easier to reduce. acs.orgnih.gov An anthraquinone-adenine conjugate featuring two methyl ester groups and an ethynyl linker was found to be the most easily reduced among a series of synthesized derivatives, demonstrating a favorable redox potential for electron transfer studies in DNA. acs.orgacs.org The position of substituents is also critical; the symmetric 2,7-dibromo substitution pattern, for example, is considered optimal for maximizing the electron-withdrawing capacity compared to asymmetric analogs.
Conversely, the introduction of electron-donating groups, such as amino or hydroxy groups, can also significantly alter the molecule's properties. 182.160.97nih.gov These modifications can induce intramolecular charge transfer (ICT) from the electron-rich substituent to the electron-deficient anthraquinone core, affecting the molecule's absorption spectrum and photophysical behavior. 182.160.97 This principle is used to design donor-acceptor systems with specific optical properties for applications like dyes and sensors. mdpi.comresearchgate.net The strategic functionalization of the this compound scaffold allows for the creation of derivatives with tailored electrochemical potentials and reactivities, suitable for a wide range of applications from molecular switches to photosensitizers. researchgate.netnih.gov
| Parent Compound | Modifying Substituent(s) | Electronic Effect of Substituent | Observed Change in Property/Reactivity | Reference |
|---|---|---|---|---|
| 2,6-Dibromoanthraquinone | Formyl, Trifluoroacetyl | Electron-withdrawing | Increased driving force for charge transfer; more easily reduced. | acs.orgnih.gov |
| Bromoanthraquinone | Two methyl ester groups | Electron-withdrawing | Lowered reduction potential, making it the most easily reduced in a series. | acs.orgcore.ac.uk |
| Anthraquinone | Amino or Hydroxy groups | Electron-donating | Induces intramolecular charge transfer (ICT), causing a bathochromic (color-deepening) shift in the absorption spectrum. | 182.160.97nih.gov |
| 2,6-dibromoanthraquinone | Phenyl, 2-thienyl, p-N,N-diphenylaminophenyl | Electron-donating | Creates donor-acceptor systems that tune emission wavelengths from blue to green. | acs.org |
Advanced Spectroscopic and Computational Characterization of Dibromoanthraquinones
Spectroscopic Techniques for Structural Elucidation and Electronic Analysis
The precise characterization of dibromoanthraquinone isomers relies on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecule's structural arrangement, electronic properties, and vibrational behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive assignment of this compound isomers. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the specific substitution pattern on the anthraquinone (B42736) framework can be unequivocally determined.
The number of distinct signals in both ¹H and ¹³C NMR spectra reveals the symmetry of the molecule. For instance, a symmetrically substituted isomer like 2,6-dibromoanthraquinone (B1313628) will exhibit fewer signals than an unsymmetrical isomer. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the carbonyl groups, causing deshielding of nearby protons and carbons. researchgate.netmagritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, further solidifying the regiochemical assignment. researchgate.net Computational methods can be employed to predict the NMR spectra of possible isomers, and by comparing these calculated data with experimental results, the correct structure can be identified with a high degree of confidence. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Isomers
| Position | 2,6-Dibromoanthraquinone |
| C1 | 132.8 |
| C2 | 129.4 |
| C3 | 131.0 |
| C4 | 130.0 |
| C4a | 134.5 |
| C5 | 132.8 |
| C6 | 129.4 |
| C7 | 131.0 |
| C8 | 130.0 |
| C8a | 134.5 |
| C9 | 181.5 |
| C10 | 181.5 |
| Note: Data is based on computational predictions and may vary from experimental values. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of dibromoanthraquinones by probing the transitions of electrons between different energy levels. shu.ac.ukazooptics.com The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like non-bonding n orbitals and bonding π orbitals) to higher-energy anti-bonding orbitals (π*).
The UV-Vis spectrum of an anthraquinone derivative typically displays multiple absorption bands corresponding to different electronic transitions. For instance, the transition of a non-bonding electron from a carbonyl oxygen to an anti-bonding π* orbital (n→π) usually results in a weaker absorption band at a longer wavelength (in the visible or near-UV region). The more intense bands at shorter wavelengths are generally attributed to π→π transitions within the aromatic system. shu.ac.uk The position and intensity of these bands are sensitive to the substitution pattern of the bromine atoms, which can influence the energy levels of the molecular orbitals.
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes of this compound molecules. wikipedia.org The IR spectrum reveals the absorption of specific frequencies of infrared radiation that correspond to the vibrational energies of molecular bonds. wikipedia.org
Key vibrational modes for dibromoanthraquinones include the characteristic stretching of the carbonyl (C=O) groups and the stretching vibrations of the carbon-carbon bonds within the aromatic rings. nih.gov The carbonyl stretching vibrations typically appear as strong absorption bands in the region of 1600-1700 cm⁻¹. nih.gov The exact frequency can be influenced by the electronic effects of the bromine substituents. The far-infrared region of the spectrum can provide information on lower frequency vibrations, such as those involving the heavier bromine atoms and collective motions of the molecule. rsc.org Two-dimensional IR spectroscopy can be used to investigate the coupling between different vibrational modes. nih.govstfc.ac.uk
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular mass of dibromoanthraquinones and for obtaining structural information through the analysis of fragmentation patterns. mpg.de High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. researchgate.net
In the mass spectrometer, the this compound molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a distinctive pattern for the molecular ion peak, which is a clear indicator of the presence of two bromine atoms. The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for anthraquinones involve the loss of carbonyl groups (CO). nih.govmdpi.com The specific fragmentation pattern can sometimes help to differentiate between isomers.
X-ray Diffraction for Single-Crystal and Powder Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of dibromoanthraquinones in the solid state. This technique can be applied to both single crystals and polycrystalline powders.
Atomic Force Microscopy (AFM) for Thin Film Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize the surface morphology of thin films of dibromoanthraquinones at the nanoscale. This technique is particularly valuable for characterizing the growth and organization of these molecules on a substrate.
Computational Chemistry and Theoretical Investigations
Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into the intrinsic properties of this compound isomers. These theoretical investigations complement experimental findings, offering a molecular-level understanding of their structure, reactivity, and electronic behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the properties of anthraquinone derivatives due to its balance of accuracy and computational cost. mdpi.comresearchgate.net It allows for the detailed examination of the molecule's ground-state properties.
DFT calculations are instrumental in predicting the reactivity of dibromoanthraquinones. By mapping the electron density distribution, specific sites prone to nucleophilic or electrophilic attack can be identified. For instance, computational DFT studies can predict reactivity hotspots on the anthraquinone core. The presence of electron-withdrawing bromine atoms and carbonyl groups significantly influences the electrophilic character of the molecule. cymitquimica.com
Furthermore, DFT is employed to model the transition states of reactions involving dibromoanthraquinones. This is crucial for understanding reaction mechanisms and kinetics, such as in substitution or cross-coupling reactions. nih.gov For example, in photocatalytic processes, DFT can be used to explore the reaction pathways and verify proposed mechanisms, such as the hydrogen transfer steps in redox cycles. nih.gov The theory helps in understanding how factors like steric hindrance from adjacent bromine atoms, as in 2,3-dibromoanthraquinone, can affect reactivity compared to more symmetrically substituted isomers like the 2,7-derivative. Theoretical models can also elucidate the role of catalysts in overcoming activation barriers for specific reactions. mdpi.com
The electronic structure of dibromoanthraquinones is a key determinant of their chemical and physical properties. DFT calculations provide a detailed picture of this structure. The electron-deficient nature of the anthraquinone core, enhanced by the bromo substituents, is a defining feature. ossila.com The positions of the bromine atoms on the anthraquinone skeleton influence the electronic properties. For instance, the symmetric substitution in 2,7-dibromoanthraquinone (B3274321) optimizes its electron-withdrawing capacity.
A critical aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.ind-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's reactivity and its ability to absorb light. researchgate.net A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum. DFT calculations are widely used to determine the energies of these orbitals. researchgate.netsamipubco.com For anthraquinone derivatives, the HOMO and LUMO are typically localized on different parts of the molecule, which is characteristic of their charge-transfer capabilities. d-nb.info
Mulliken atomic charges and molecular electrostatic potential (MEP) maps, also derived from DFT calculations, offer insights into the charge distribution across the molecule. bhu.ac.in These tools help to visualize the electron-rich and electron-deficient regions, thereby predicting sites for intermolecular interactions. bhu.ac.insamipubco.com
Table 1: Representative Frontier Molecular Orbital Energies for Anthraquinone Derivatives from DFT Calculations
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Anthraquinone Ions | Varies | Varies | Varies | researchgate.net |
| Anthraquinone Dyes | Varies | Varies | ~7.8 ± 0.6 | researchgate.net |
| D-π-A Dyes | Varies | Varies | Varies | nih.gov |
Note: Specific values for this compound isomers vary based on the isomer and the computational method used. The table provides a general context for related compounds.
Tautomerism, particularly keto-enol tautomerism, can be relevant for substituted anthraquinones, especially those with hydroxyl groups. biointerfaceresearch.com DFT calculations are a reliable method to assess the relative stabilities of different tautomeric forms. By calculating the energies of the tautomers, it's possible to predict which form will predominate under given conditions. For dibromoanthraquinones themselves, keto-enol tautomerism of the primary quinone structure is not typical. However, reactions or further substitutions, for example with hydroxyl groups, can introduce this possibility. vulcanchem.com
DFT can also be used to predict the acidity (pKa) of related compounds. tum.de While this compound is not typically considered acidic, understanding the acidity of its potential derivatives or intermediates in reaction pathways, such as the hydroquinone (B1673460) form, is important. tum.de The reduction of the quinone moiety can lead to hydroquinone species, whose acidic properties can be modeled using DFT. tum.de
The properties and reactivity of dibromoanthraquinones can be significantly influenced by the solvent. DFT calculations can incorporate solvation effects through various models, such as the Polarizable Continuum Model (PCM). mdpi.com These models simulate the solvent environment and provide more realistic predictions of molecular properties in solution. nih.govmdpi.com This is particularly important for understanding reaction mechanisms and predicting spectroscopic behavior in different media.
DFT is also extensively used to unravel catalytic mechanisms. For instance, in the synthesis of complex molecules derived from this compound via palladium-catalyzed cross-coupling reactions, DFT can model the catalytic cycle. acs.org In photocatalysis, DFT helps to understand the role of the this compound molecule as a photocatalyst, for example, in the production of hydrogen peroxide or the oxidation of alcohols. nih.govossila.com The calculations can elucidate the interaction between the catalyst, substrates, and any co-catalysts, providing a detailed view of the reaction at a molecular level. researchgate.net
Analysis of Tautomerism and Acidity
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronically excited states. rsc.orguci.edu It is widely used to predict and interpret the electronic absorption and emission spectra of molecules like this compound. mdpi.comrsc.org
TD-DFT calculates the excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption. q-chem.com This allows for the theoretical prediction of UV-Vis absorption spectra, which can then be compared with experimental data. mdpi.comresearchgate.net The method has been successfully applied to various anthraquinone derivatives to understand their photophysical properties. nih.govresearchgate.net
Key applications of TD-DFT for dibromoanthraquinones include:
Predicting UV-Vis Spectra: Calculating the vertical excitation energies and oscillator strengths to simulate the absorption spectrum. mdpi.com
Characterizing Excited States: Analyzing the nature of the electronic transitions, such as n-π* or π-π* transitions, by examining the molecular orbitals involved. Natural Transition Orbitals (NTOs) are often used to visualize the electron-hole pair upon excitation. mdpi.com
Investigating Photochemical Mechanisms: Understanding the properties of excited states is the first step in elucidating photochemical reaction mechanisms. TD-DFT can be used to study the triplet excited states involved in processes like photoinduced hydrogen atom abstraction. researchgate.net
Modeling Charge-Transfer: For donor-acceptor systems derived from this compound, TD-DFT can help characterize charge-transfer excited states, although standard functionals may have limitations for long-range charge transfer. q-chem.comrsc.org
The accuracy of TD-DFT results can depend on the choice of the functional. mdpi.comresearchgate.net Despite some known limitations, TD-DFT provides invaluable insights into the excited-state behavior of dibromoanthraquinones, complementing experimental spectroscopic studies and enhancing the understanding of their potential in applications like photocatalysis and organic electronics. rsc.orgups-tlse.frrsc.org
Molecular Dynamics Simulations for Supramolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for studying the complex and dynamic nature of supramolecular chemistry, which focuses on non-covalent interactions between molecules. uvic.carsc.org For this compound and its derivatives, MD simulations provide critical insights into their behavior in forming larger, organized structures through interactions like hydrogen bonds, π-π stacking, and halogen bonding.
The core of an MD simulation is to solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles change over time. mdpi.com This allows researchers to observe phenomena that are often difficult to capture experimentally, such as the formation and dissolution of host-guest complexes or the self-assembly of molecules into larger aggregates. uvic.ca In the context of dibromoanthraquinones, the planar aromatic structure of the anthraquinone core and the presence of bromine atoms create a unique electronic profile that drives these supramolecular interactions. The bromine atoms, in particular, can participate in halogen bonding, a highly directional non-covalent interaction that can influence crystal packing and molecular recognition.
MD simulations can be employed to model various supramolecular scenarios involving dibromoanthraquinones:
Host-Guest Chemistry: Simulations can predict how a this compound molecule (the guest) fits into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. By calculating the binding free energy, researchers can quantify the stability of the resulting complex.
Self-Assembly: MD can illustrate how individual this compound molecules aggregate in solution to form ordered structures like stacks or layers. These simulations reveal the preferred orientation of the molecules, driven by a balance of π-π stacking of the aromatic rings and repulsive forces.
Interactions with Biomolecules: The interaction of this compound derivatives with biological targets, such as enzymes or DNA, can be simulated to understand their binding modes and affinities. For instance, studies have used MD simulations to explore the interaction of anthraquinone-based compounds with proteins like Hsp90, confirming the stability of the molecule-protein complex. researchgate.net
The data generated from these simulations can guide the rational design of new materials and functional systems based on this compound building blocks.
| Host-Guest Interactions | The binding of a smaller "guest" molecule within a larger "host" molecule. | this compound can act as a guest, binding to various molecular hosts. | Binding affinity (free energy), structural changes upon binding, and dynamic behavior of the complex. |
Automated Reaction Path Analysis in Catalysis
Automated reaction path analysis is a computational chemistry technique that systematically explores the potential energy surface of a chemical reaction to identify all possible reaction pathways, including intermediates and transition states. This method is instrumental in elucidating complex reaction mechanisms in catalysis without relying on prior chemical intuition or assumptions about the reaction coordinates.
For catalytic processes involving dibromoanthraquinones, either as the catalyst or the substrate, automated reaction path analysis can provide a comprehensive understanding of the underlying mechanism. Anthraquinone derivatives are known to act as catalysts in various reactions, such as in the production of hydrogen peroxide and in alkaline pulping processes. fishersci.se Understanding the detailed reaction steps is crucial for optimizing catalyst performance, improving yields, and minimizing side reactions.
The process of an automated reaction path analysis typically involves:
Starting Point Definition: The simulation begins with the initial reactant molecules.
Exploration of Reaction Routes: An algorithm systematically explores possible chemical transformations by moving atoms and breaking/forming bonds.
Identification of Stationary Points: The method identifies all stable molecules (intermediates) and transition states connecting them.
Construction of a Reaction Network: The identified intermediates and transition states are connected to form a complete reaction network map.
Kinetic Analysis: Rate constants for each elementary step are calculated, allowing for the prediction of the dominant reaction pathway under specific conditions.
This approach is particularly useful for complex catalytic cycles where multiple competing pathways may exist. For example, in a redox catalytic cycle involving a this compound, the analysis could reveal the precise sequence of electron and proton transfer steps, the nature of short-lived radical intermediates, and the energy barriers associated with catalyst regeneration. This level of detail enables researchers to rationally design more efficient catalysts by modifying the structure of the this compound to lower critical energy barriers or to disfavor pathways leading to unwanted byproducts.
Table 2: Key Outputs from a Hypothetical Automated Reaction Path Analysis of a this compound-Catalyzed Reaction
| Output Parameter | Description | Significance |
|---|---|---|
| Reaction Network Map | A visual representation of all possible intermediates and the transition states that connect them. | Provides a complete overview of the reaction mechanism, including side reactions. |
| Transition State Structures | The geometric arrangement of atoms at the peak of the energy barrier for a reaction step. | Crucial for understanding the bond-breaking and bond-forming processes of the catalytic step. |
| Activation Energies (ΔG‡) | The energy barrier that must be overcome for a reaction to proceed. | Determines the rate of each elementary step; the highest barrier often identifies the rate-determining step. |
| Reaction Enthalpies (ΔH) | The net change in heat content during a reaction step. | Indicates whether a step is exothermic (releases heat) or endothermic (absorbs heat). |
| Kinetic Simulation Data | Prediction of product distribution over time based on the calculated rate constants for all pathways. | Allows for direct comparison with experimental results and helps in optimizing reaction conditions (temperature, pressure). |
Table 3: Compound and PubChem CID Reference
| Compound Name | PubChem CID |
|---|---|
| 2,6-Dibromoanthraquinone | 10959484 fishersci.cacenmed.comfishersci.com |
| 2,7-Dibromoanthraquinone | 22643676 nih.gov |
| 1-Amino-2,4-dibromoanthraquinone (B109406) | 6681 uni.lu |
| Anthraquinone | 6780 nih.gov |
| 1,4-Anthraquinone | 69457 nih.gov |
| Bromine | 24408 fishersci.atfishersci.seservice.gov.uknih.gov |
| Octahydroxyanthraquinone | 9840703 wikipedia.org |
Applications and Emerging Research Areas of Dibromoanthraquinones
Organic Electronics and Semiconducting Materials
Dibromoanthraquinones are foundational materials in the field of organic electronics, which utilizes carbon-based compounds to create electronic devices. researchgate.neticm.edu.pl These organic semiconductors can be broadly categorized into low molecular weight compounds and polymers, both of which feature a conjugated system of π bonds that is essential for their electronic properties. icm.edu.pl
Precursors for Organic Semiconductors, Dyes, and Pigments
Dibromoanthraquinones serve as critical intermediates in the synthesis of a wide range of functional organic materials. guidechem.com The bromine atoms on the anthraquinone (B42736) structure are reactive sites, facilitating C-C bond formation through cross-coupling reactions to extend the molecule's conjugation. ossila.com This adaptability makes them valuable precursors for creating more complex semiconducting small molecules and polymers. ossila.com
Specific isomers like 2,6-dibromoanthraquinone (B1313628) and 1-amino-2,4-dibromoanthraquinone (B109406) are key starting materials. ossila.comresearchgate.net For instance, 1-amino-2,4-dibromoanthraquinone is an important intermediate for producing various anthraquinone dyes. researchgate.net Similarly, 2,6-dibromoanthraquinone is widely used as a dye intermediate and in the manufacturing of pigments. guidechem.comcymitquimica.com The synthesis of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a vital precursor for many dyes, can also lead to the formation of 1-amino-2,4-dibromoanthraquinone. researchgate.netd-nb.infobeilstein-journals.org
The versatility of dibromoanthraquinones allows for their use in creating arylated anthraquinones through methods like the Suzuki-Miyaura coupling reaction, further expanding the library of available semiconductor structures. mdpi.com
Electron Acceptors in Conjugated Microporous Polymers (CMPs)
The electron-deficient nature of the anthraquinone core makes its derivatives, such as 2,7-dibromoanthraquinone (B3274321), effective electron acceptors. This property is harnessed in the design of conjugated microporous polymers (CMPs). CMPs are a class of materials known for their high surface area, permanent microporosity, and extensive π-electron delocalization, making them suitable for applications in photocatalysis. researchgate.netlabapress.com
In the construction of these polymers, dibromoanthraquinone units are polymerized with electron-donating monomers. labapress.comresearchgate.net For example, a CMP created through a Suzuki coupling reaction between 2,6-dibromoanthraquinone and phenyltriboronic acid tris(pinacol) ester resulted in a unique octupolar network. labapress.comlabapress.com This structure demonstrated enhanced redox activity and electrochemical performance due to the extended π-electron delocalization. labapress.comlabapress.com The donor-acceptor architecture within the polymer framework promotes the separation and migration of photo-induced charge carriers, a critical factor for efficient photocatalysis. researchgate.net
Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Materials
Dibromoanthraquinones are valuable intermediates for synthesizing semiconducting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comossila.com The ability to extend the conjugated system of the anthraquinone core allows for the creation of materials with tailored electronic and optical properties suitable for these devices. ossila.comresearchgate.net
For example, 2,7-dibromophenanthrene-9,10-dione, an isomer of this compound, is a useful precursor for small molecules and polymers in OLEDs and OPVs. ossila.com An OLED device using a material derived from this core achieved a maximum external quantum efficiency of 39.1%. ossila.com Another study detailed the synthesis of non-fullerene acceptors for organic solar cells based on a 9,10-anthraquinone core, starting from 2,6-dibromoanthraquinone. scispace.com These new acceptors showed good thermal stability and appropriate energy levels for use in photovoltaic devices. scispace.com
The development of a broad variety of polyconjugated organic materials with semiconducting properties has been a major focus for applications in electronic devices like OLEDs and OPVs. researchgate.net
Integration in Liquid Crystalline Semiconductors
Research has explored the integration of this compound derivatives into liquid crystalline semiconductors. These materials combine the charge-transport properties of semiconductors with the self-assembling nature of liquid crystals.
A study on diphenyl- and tetraphenylacenequinones, synthesized via a Suzuki coupling reaction from a this compound precursor, investigated their liquid crystal phases. rsc.org The resulting diphenylanthraquinone compound was found to exhibit a monotropic mesophase—a liquid crystal phase that appears only on cooling from the isotropic liquid state. rsc.org While this specific compound showed complex phase behavior, it represents a step toward creating new anthraquinone derivatives with distinct liquid crystalline properties. rsc.org
Catalysis and Energy Conversion Systems
The redox-active nature of the anthraquinone unit makes its derivatives suitable for applications in catalysis and energy conversion. researchgate.net
Dibromoanthraquinones as Catalyst Precursors
Dibromoanthraquinones serve as precursors for advanced catalysts, particularly photocatalysts. ossila.com By incorporating the this compound unit into larger polymer structures, materials with significant catalytic activity can be developed. ossila.com
A notable example is the synthesis of a conjugated organic polymer (AQTEE-COP) through a cross-coupling reaction between 2,6-dibromoanthraquinone and 1,1,2,2-tetrakis(4-ethynylphenyl)ethene. ossila.comresearchgate.net This polymer functions as an efficient photocatalyst for producing hydrogen peroxide (H₂O₂) from water and oxygen under visible light, without needing co-catalysts or sacrificial agents. ossila.comresearchgate.net The anthraquinone units act as redox centers that accept and transfer photo-induced electrons to oxygen molecules, facilitating the reaction. researchgate.net
The following table summarizes the performance of this photocatalyst.
| Catalyst | Precursors | Application | Performance |
| AQTEE-COP | 2,6-dibromoanthraquinone and 1,1,2,2-tetrakis(4-ethynylphenyl)ethene | Photocatalytic H₂O₂ production | Initial rate of 3204 μmol g⁻¹ h⁻¹ ossila.com |
Ligands and Components in Metal-Organic Frameworks (MOFs) for Catalysis
Dibromoanthraquinones are utilized as building blocks in the synthesis of metal-organic frameworks (MOFs), which are porous, crystalline materials with a high surface area. cas.orgresearchgate.net These frameworks are constructed from organic linkers and inorganic metal nodes and have shown significant potential in catalysis. tum.dechemrxiv.orgrsc.org The modularity and tunable nature of MOFs allow for the incorporation of functional groups, like those on this compound, to create specific catalytic sites. cas.orgchemrxiv.org
The inherent properties of the anthraquinone core, such as its redox activity and extended π-system, make it a valuable component in designing MOFs for catalytic applications. tum.de The bromine substituents on the anthraquinone molecule provide reactive sites for further modification and for anchoring the ligand within the framework structure. ossila.com Research has explored the use of anthraquinone-based MOFs in various catalytic reactions, leveraging the unique confinement effects within the MOF's pores to achieve novel reactivity and selectivity. tum.dechemrxiv.org For instance, 2,6-dibromoanthraquinone has been used as a redox-active precursor in the synthesis of conjugated microporous polymers (CMPs), which are related to MOFs and also exhibit catalytic properties. acs.orgacs.org These materials have demonstrated potential in photocatalytic processes, such as the production of hydrogen peroxide. ossila.com
The catalytic activity of these MOFs can be attributed to several factors, including the large surface area which allows for a high concentration of active sites, and the ability to fine-tune the electronic properties of the framework through the choice of both the metal node and the organic linker. cas.orgrsc.org The synergy between the organic and inorganic components can lead to catalytic activities that surpass those of traditional homogeneous catalysts. rsc.org
Exploration in Redox Flow Battery Architectures
This compound derivatives are being investigated for their potential use in redox flow batteries (RFBs), a promising technology for large-scale energy storage. osti.govresearchgate.netflowbatterieseurope.eu RFBs store energy in liquid electrolytes, which are circulated through an electrochemical cell to generate electricity. osti.govflowbatterieseurope.eu The performance of these batteries is highly dependent on the chemical and electrochemical properties of the redox-active species in the electrolytes. osti.gov
Anthraquinones, including their brominated derivatives, are attractive candidates for the redox-active component in aqueous organic RFBs due to their reversible two-electron, two-proton redox reaction. nih.gov This characteristic allows for high theoretical energy storage capacity. The bromine atoms on the anthraquinone structure can be used to modify the molecule's solubility and redox potential, which are critical parameters for optimizing battery performance. nih.gov
Research in this area focuses on designing new organic molecules that are stable, soluble, and have suitable redox potentials for both the positive and negative electrolytes of the battery. osti.gov While much of the research is still in the discovery phase, the goal is to develop low-cost, sustainable, and long-lasting energy storage systems. osti.govresearchgate.net The tunability of the anthraquinone core through substitutions like bromination offers a pathway to creating tailored molecules that can meet the demanding requirements of grid-scale energy storage. osti.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Dibromoanthraquinones have emerged as significant building blocks in this field due to their defined shape and ability to form specific intermolecular interactions. acs.org
Directed Molecular Self-Assembly on Surfaces
The process of molecular self-assembly, where molecules spontaneously form ordered arrangements, is a cornerstone of nanotechnology and materials science. wikipedia.orgsigmaaldrich.com this compound molecules have been shown to self-assemble on various surfaces, forming highly ordered, two-dimensional structures. acs.orgresearchgate.netresearchgate.net This assembly is directed by a combination of interactions between the molecules and between the molecules and the substrate. researchgate.net
Using techniques like scanning tunneling microscopy (STM), researchers have been able to visualize the self-assembled structures of dibromoanthraquinones on surfaces like gold (Au(111)). acs.orgresearchgate.net These studies reveal that the molecules arrange themselves into predictable patterns, such as networks and molecular carpets, driven by the interplay of various non-covalent forces. researchgate.netresearchgate.net The ability to control the formation of these molecular networks is crucial for the bottom-up fabrication of nanoscale devices. wikipedia.org
Role in Non-Covalent Interactions (e.g., Halogen and Hydrogen Bonding)
The self-assembly of dibromoanthraquinones is largely governed by non-covalent interactions, particularly halogen and hydrogen bonding. acs.orgresearchgate.net Halogen bonding is a directional interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. science.gov In dibromoanthraquinones, the bromine atoms can act as halogen bond donors, interacting with the oxygen atoms of neighboring molecules. acs.org
Applications in Host-Guest Chemistry and Fluorescent Sensing
The principles of supramolecular chemistry, particularly host-guest interactions, are fundamental to the development of fluorescent sensors. nih.govrsc.org In these systems, a "host" molecule is designed to selectively bind to a specific "guest" molecule or ion, resulting in a detectable change in the host's fluorescence. nih.govwhiterose.ac.uk
This compound derivatives can be incorporated into larger molecular structures that act as fluorescent sensors. ossila.com The anthraquinone core itself can be fluorescent, and its emission properties can be modulated by the binding of a guest. whiterose.ac.uk The bromine atoms can serve as points for chemical modification to create a specific binding cavity for a target analyte. ossila.com For example, 2,6-dibromoanthraquinone has been used to synthesize more complex structures for applications such as bioimaging. ossila.com While direct applications of this compound in host-guest chemistry for fluorescent sensing are an emerging area, the foundational principles and the chemical versatility of the molecule suggest significant potential. ossila.comnih.gov
Advanced Sensor Development
The unique electronic and structural properties of this compound derivatives make them promising candidates for the development of advanced sensors. These sensors can be designed to detect a variety of analytes, from metal ions to biological molecules. rsc.orggoogle.com
Electrochemical Sensor Platforms
The inherent redox activity of the anthraquinone core makes this compound derivatives excellent candidates for the development of electrochemical sensors and energy storage systems. These compounds can function as electron acceptors in redox reactions, a property that is crucial for applications in organic electronics and catalysis.
Researchers have successfully utilized 2,6-dibromoanthraquinone as a redox-active precursor to construct conjugated microporous polymers (CMPs). acs.org Through a Sonogashira coupling reaction, this compound is polymerized with other monomers, such as an ethynyl (B1212043) derivative of tetrabenzonaphthalene (TBN-T), to create materials like TBN-ATQ CMP. acs.org These polymers possess a porous structure and a large surface area, which are beneficial for efficient ion transport and storage. acs.org
The resulting materials have demonstrated significant potential as electrode materials for high-performance supercapacitors. acs.org For example, electrodes made from TBN-ATQ CMP have exhibited a high specific capacitance of 393 F g⁻¹ at a current density of 1 A g⁻¹. acs.org Similarly, anthraquinone-based CMPs derived from 2,6-dibromoanthraquinone have been investigated as positive electrodes for Lithium-ion cells. liverpool.ac.uk
Furthermore, modified anthraquinones synthesized from 2,6-dibromoanthraquinone have been conjugated with biological molecules to probe electrochemical processes. nih.gov Cyclic voltammetry studies of these conjugates have confirmed that the derivatives possess reduction potentials that are favorable for electron transfer, highlighting their utility in the development of sensitive electrochemical probes. nih.gov The unique electronic properties of compounds like 1-amino-2,4-dibromoanthraquinone also mark them as promising candidates for use in various sensor applications.
Table 1: Electrochemical Performance of this compound-Based Polymers
| Polymer Name | This compound Precursor | Application | Key Finding | Reference |
|---|---|---|---|---|
| TBN-ATQ CMP | 2,6-dibromoanthraquinone | Supercapacitor Electrode | Specific capacitance of 393 F g⁻¹ at 1 A g⁻¹ | acs.org |
| IEP-11 | 2,6-dibromoanthraquinone | Li-ion Battery Electrode | Investigated as a positive electrode material | liverpool.ac.uk |
| AQ-Adenine Conjugate | 2,6-dibromoanthraquinone | Electrochemical Probe | Favorable reduction potentials for electron transfer | nih.gov |
Optical Sensor Design and Development
The photophysical properties of dibromoanthraquinones are central to their application in optical sensor technology. Derivatives synthesized from various isomers, including 2-bromo-, 2,6-dibromo-, and 2,7-dibromo-9,10-anthraquinone, exhibit photoluminescence in both solution and solid states, a fundamental requirement for fluorescence-based sensors. researchgate.net
The tunability of their optical properties is a key feature. For instance, the absorption maxima of arylethynyl-substituted 9,10-anthraquinones are linearly related to the Hammett constants of their substituents, allowing for the rational design of sensors with specific optical characteristics. researchgate.net This ability to fine-tune the light-absorbing and emitting properties is crucial for creating selective and sensitive optical sensors.
Fluorescence spectroscopy has been employed as a primary tool to investigate the behavior of these compounds in various matrices. arxiv.orgacs.org The study of 1-amino, 2,4-dibromo anthraquinone dye doped in a polymer matrix, for example, relied on fluorescence measurements to probe its interaction with the host material. arxiv.orgacs.org Such techniques are foundational to the development of optical sensors that detect analytes through changes in fluorescence intensity, wavelength, or lifetime. While the broader field of optical sensor design is vast, incorporating various technologies from laser LEDs to micro-optical components, the unique luminescent properties of this compound derivatives make them attractive molecular components for the sensing elements within these advanced systems. researchgate.netresearchgate.netmdpi.com
Polymer Science and Functional Materials
A fascinating area of research is the incorporation of this compound derivatives into polymers to impart self-healing capabilities. Studies have specifically focused on 1-amino, 2,4-dibromo anthraquinone when doped into a poly(methyl methacrylate) (PMMA) polymer matrix. arxiv.orgacs.org Research showed that this dye-doped polymer is capable of recovering after photodegradation, a process indicative of self-healing. arxiv.orgacs.org
The mechanism of this reversible photodegradation is thought to arise from interactions between the anthraquinone dye and the photoinduced, thermally-degraded polymer. researchgate.net Fluorescence spectroscopic measurements have been a key method for probing these self-healing properties, tracking the recovery of the dye's optical signature after being damaged by laser irradiation. arxiv.orgacs.org The dynamics of this recovery process in the 2,4-dibromo anthraquinone-doped polymer differ from those of other anthraquinone derivatives, a phenomenon potentially attributable to the heavier bromine atoms attached to the molecular structure. arxiv.orgacs.org This research opens up possibilities for creating more robust and durable polymer-based materials.
The same functional polymers that exhibit self-healing properties are also being explored for applications in electro-optic and photomechanical systems. This dual utility stems from the combination of the electronic and photophysical properties of the embedded this compound derivatives.
For electro-optic applications, the focus is on the ability to modulate optical properties (like refractive index or absorption) with an applied electric field. Materials derived from 2,6-dibromoanthraquinone, such as 2,6-diarylethynyl-9,10-dialkoxyanthracenes, have been synthesized and evaluated for their electro-optical properties and potential in thin-film semiconducting applications. uky.edu
For photomechanical systems, the key phenomenon is the material's ability to convert light energy into mechanical work. The reversible photodegradation and recovery observed in polymers doped with 1-substituted aminoanthraquinones is a manifestation of a photomechanical response. researchgate.netresearchgate.net These findings suggest that this compound-doped polymers could be engineered into materials that change shape or exert force upon light exposure, forming the basis for light-activated actuators and other intelligent material systems. researchgate.net
Incorporation into Self-Healing Polymers
Research on DNA Hole-Transport Systems
Dibromoanthraquinones serve as critical starting materials for synthesizing molecular probes used to study charge transport mechanisms in DNA. Upon photoexcitation, anthraquinone (AQ) derivatives can act as electron acceptors, initiating an oxidation process within the DNA strand. nih.gov This process, often referred to as hole transport, typically results in damage at guanine (B1146940) residues, which are the most easily oxidized bases. nih.gov
To better understand these fundamental biological processes, researchers synthesize conjugates where an anthraquinone derivative is attached to a specific DNA nucleoside. nih.gov For instance, 2,6-dibromoanthraquinone has been used as a precursor to create modified anthraquinones with electron-withdrawing groups. nih.gov These modified AQs are then coupled to 2'-deoxyadenosine (B1664071) to create probes designed specifically to study the oxidation of adenine, which requires a greater driving force for charge transfer. nih.gov Similarly, 2,7-dibromoanthraquinone has been identified as a candidate for functionalization to study charge transfer in DNA hole-transport systems.
By strategically placing these AQ-DNA conjugates within a DNA duplex, scientists can trigger charge transport with light and observe its effects. nih.gov Studies have confirmed that the resulting chemical reactions, such as the formation of disulfide bonds from thiols incorporated into the DNA backbone, are indeed mediated by the DNA structure itself. nih.gov This research is vital for understanding how charge moves through DNA, which has implications for both DNA damage and the development of DNA-based nanoelectronics.
Bioimaging in the Near-Infrared II (NIR-II) Window
The field of biological imaging has seen significant advances with the use of the second near-infrared (NIR-II) window, which spans wavelengths from 1000 to 1700 nm. thno.org Imaging in this range offers distinct advantages over the traditional visible and NIR-I windows (700-900 nm) because longer wavelength photons experience significantly less scattering by tissues and encounter minimal tissue autofluorescence. thno.org This leads to deeper tissue penetration and higher-resolution images of biological structures in vivo. thno.org
Dibromoanthraquinones have emerged as key building blocks for creating advanced fluorescent probes that operate in this NIR-II window. ossila.com Researchers have developed novel donor-acceptor-donor (D-A-D) type fluorophores with aggregation-induced emission (AIE) characteristics. ossila.com In one example, a strong electron-acceptor derived from 2,6-dibromoanthraquinone was used to synthesize AIE fluorophores, referred to as AQMN. ossila.com
These AQMN molecules, when encapsulated in biocompatible nanoparticles, exhibit good photostability and are well-suited for NIR-II bioimaging. ossila.com They have been successfully used in preclinical models for high-resolution imaging of mouse ear vasculature, demonstrating their potential for providing clear visualization of biological structures deep within living tissue. ossila.com This research highlights a promising pathway for translating the unique properties of this compound derivatives into powerful tools for medical diagnostics and biomedical research.
Future Directions and Research Outlook
Design and Synthesis of Novel Dibromoanthraquinone Architectures with Tunable Properties
The functionalization of the this compound core is a cornerstone for creating materials with specific, predictable properties. The bromine atoms on the anthraquinone (B42736) skeleton serve as versatile handles for a variety of coupling reactions, enabling the construction of complex, conjugated systems.
Future research will likely focus on expanding the library of this compound derivatives through advanced synthetic methodologies. Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig reactions, will continue to be instrumental. arabjchem.orgmdpi.com For instance, Sonogashira-Hagihara couplings have been successfully employed to synthesize conjugated microporous polymers (CMPs) from 2,6-dibromoanthraquinone (B1313628) and various ethynyl (B1212043) precursors. acs.orgacs.org These reactions create extended π-conjugated systems with applications in energy storage. acs.org Researchers are designing U-shaped molecules where a non-polar anthracene (B1667546) bridge connects donor and acceptor units, a design that facilitates through-space charge transfer. nih.gov
The ability to tune the properties of these new architectures is a primary objective. By carefully selecting the coupling partners, researchers can modulate the electronic and optical properties of the resulting materials. For example, the incorporation of 3,4-ethylenedioxythiophene (B145204) (EDOT) units into polymers with this compound derivatives has been shown to yield materials with promising electrochromic and resistive switching storage characteristics. mdpi.com The resulting polymers exhibit reversible color changes and varied coloring efficiencies and response times depending on the specific monomer used. mdpi.com Similarly, creating donor-acceptor-donor fluorophores derived from 2,6-dibromoanthraquinone has led to materials for bioimaging in the near-infrared (NIR-II) window. ossila.com
The synthesis of novel indenoanthracene derivatives and other complex fused systems represents another promising avenue. beilstein-journals.org These efforts aim to create materials with enhanced thermal stability and specific electrochemical properties for use in organic electronics. acs.orgbeilstein-journals.org
Deeper Exploration of Undiscovered Reactivity Pathways and Mechanistic Intermediates
While much is known about the standard reactivity of dibromoanthraquinones, particularly in cross-coupling reactions, a deeper understanding of more nuanced reaction pathways and the intermediates involved is crucial for future innovation.
One area of focus is the exploration of radical processes. Diazonium salts of anthraquinones, for example, can be used as intermediates to introduce new carbon-containing groups onto the aromatic nucleus. colab.ws Further investigation into such radical reactions could unveil new methods for functionalization that are not accessible through traditional ionic pathways.
The study of reaction mechanisms, such as the vicarious nucleophilic substitution (VSN), can also lead to more efficient synthetic methods. colab.ws Understanding the role of leaving groups and the formation of transient species like Meisenheimer complexes is key to optimizing reaction conditions and yields. colab.ws For example, mechanistic studies have shown that the iodination of certain anthraquinone precursors proceeds through the formation of an intermediate iodide which then rearranges via a spirocyclic Meisenheimer complex. colab.ws
Protecting group strategies also offer avenues for new discoveries. The monolithiation of 2,6-dibromoanthraquinone, which requires the protection of the carbonyl groups, allows for selective functionalization at one of the bromine sites, opening the door to unsymmetrically substituted derivatives with unique properties. acs.org
Furthermore, the redox behavior of the anthraquinone core itself presents opportunities for discovering new reactivity. The reduction of anthraquinones to their leuco (hydroquinone) form can activate the aromatic rings toward electrophilic aromatic substitution, a strategy known as the Marschalk method. colab.wstum.de Deeper exploration of these redox-driven transformations could lead to novel synthetic routes. The reversible quinone/hydroquinone (B1673460) reaction is fundamental to processes like energy transduction and storage. tum.de In nonaqueous environments, this reduction typically occurs as two distinct one-electron steps, forming a semiquinone intermediate. tum.de
Advanced Computational Modeling for Predictive Material Design and Catalytic Activity
Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials based on this compound. By simulating molecular structures and predicting their properties, researchers can screen potential candidates before embarking on time-consuming and resource-intensive laboratory synthesis. mit.edursc.org
Density Functional Theory (DFT) and other quantum mechanical simulations are particularly powerful for predicting the electronic properties of this compound derivatives. mit.eduresearchgate.net These models can calculate frontier molecular orbital energies (HOMO and LUMO), which are critical for determining a material's potential in applications like organic solar cells and transistors. qut.edu.aumdpi.com For example, computational analysis has been used to understand how different functional groups placed on a quinone ring can alter the redox potential, providing a predictive framework for designing materials with specific electrochemical behaviors. sci-hub.st
Molecular dynamics (MD) simulations can provide insights into the larger-scale organization and morphology of this compound-based polymers and hybrid materials. srce.hr This is crucial for understanding how these materials will perform in solid-state devices, where intermolecular interactions and packing play a significant role. For instance, modeling can help predict the miscibility and interaction between a drug molecule and a polymer nanocarrier. srce.hr
In the context of catalysis, computational models can elucidate reaction mechanisms and identify key intermediates. arxiv.org By modeling the energy barriers of different reaction pathways, researchers can identify the most likely mechanism and design catalysts or reaction conditions to favor a desired outcome. arxiv.org This predictive power can guide the synthesis of complex structures, such as precisely O-doped graphene nanoribbons, by identifying the optimal reaction pathways for steps like dehydrogenative C-O coupling. arxiv.org This approach allows for the pre-screening of reactants, saving significant experimental effort. mit.edu
Systematic computational studies on quantum interference effects in anthraquinoid molecular wires have also been performed to create design principles for molecular-electronic devices. rsc.org These models help separate the intrinsic properties of the molecules from platform-specific effects, leading to better structure-function control. rsc.org
Integration of this compound Derivatives in Multifunctional Hybrid Materials
The integration of this compound derivatives into multifunctional hybrid materials represents a significant frontier for creating advanced functional systems. By combining the unique properties of the organic this compound component with inorganic materials, researchers can achieve synergistic effects and novel functionalities.
A prominent area of research is the development of hybrid materials for energy storage. Conjugated microporous polymers (CMPs) derived from 2,6-dibromoanthraquinone have been used to create hybrid materials for supercapacitors and lithium-ion batteries. acs.orgacs.org For example, anthraquinone-enriched CMPs have been synthesized and applied as organic cathodes in lithium-ion batteries, demonstrating high discharge capacities and excellent cycle stability. acs.org
One approach involves combining anthraquinone-based polymers with conductive materials like reduced graphene oxide (rGO) or titanium carbide (Ti3C2Tx) sheets. arabjchem.orgmdpi.com The resulting hybrid materials can exhibit enhanced conductivity and improved accessibility of the redox-active anthraquinone sites, leading to better performance in energy storage devices. arabjchem.org The synthesis of these hybrids often relies on non-covalent interactions, such as π-π stacking between the components. mdpi.com
Another strategy involves creating inorganic/organic nano-hybrid photoanodes for applications like photoelectrochemical water splitting. researchgate.net The combination of anthraquinone-based polymers with materials like nitrogen-doped titanium dioxide (N-TiO2) can lead to enhanced visible light absorption and more efficient separation of photogenerated charge carriers. researchgate.net
The design of these hybrid materials is often guided by the need to overcome the limitations of the individual components. For instance, while many porous organic polymers (POPs) have excellent stability, their integration with conductive substrates is crucial for electrochemical applications. arabjchem.org Future research will focus on optimizing the interface between the organic and inorganic components to ensure efficient charge and mass transport, which is critical for high-performance devices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-dibromoanthraquinone, and how can its purity be validated?
- Methodological Answer : 2,6-Dibromoanthraquinone is commonly synthesized via bromination of anthraquinone derivatives using bromine or N-bromosuccinimide under controlled conditions. A notable route involves a double Sonogashira coupling followed by a Diels-Alder [4+2] cycloaddition, as demonstrated in the synthesis of molecular nanogenerators (NGs) . Purity validation requires chromatographic techniques (e.g., HPLC) combined with spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm functional groups and absence of side products. Mass spectrometry (MS) ensures correct molecular weight identification .
Q. What spectroscopic techniques are critical for characterizing dibromoanthraquinone derivatives?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : To study π-π* transitions and conjugation effects, particularly for photophysical applications.
- Fluorescence Spectroscopy : For assessing emission properties and quantum yields, especially in compounds like 9,10-dibromoanthraquinone with high reverse intersystem crossing (RISC) yields .
- X-ray Crystallography : To resolve crystal structures and substituent positioning, essential for understanding reactivity and electronic properties .
Q. How is this compound utilized as an intermediate in organic synthesis?
- Methodological Answer : Its bromine atoms serve as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkynyl, or other functional groups. For example, 2,6-dibromoanthraquinone was used to synthesize conjugated polymers for electrochromic devices via reaction with organolithium reagents at −78°C under inert atmospheres .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and absorption spectra. For instance, studies on 1-amino-2,4-dibromoanthraquinone used TD-DFT to map photoinduced electron-transfer pathways, explaining its role in generating reactive oxygen species (ROS) under light . Molecular dynamics simulations further assess solvation effects on stability.
Q. What experimental designs address contradictions in carcinogenicity data for amino-substituted dibromoanthraquinones?
- Methodological Answer : 1-Amino-2,4-dibromoanthraquinone was classified as Group 2B (possibly carcinogenic to humans) by IARC despite sufficient evidence in rodents . To resolve discrepancies:
- Dose-Response Studies : Compare tumor incidence across species using standardized protocols (e.g., NTP’s 2-year bioassays).
- Metabolic Profiling : Identify species-specific metabolites via LC-MS/MS to assess activation pathways.
- In Vitro Genotoxicity Assays : Use Ames tests or Comet assays to evaluate DNA adduct formation .
Q. What mechanisms underlie the photoinduced toxicity of this compound derivatives in aquatic ecosystems?
- Methodological Answer : For 1-amino-2,4-dibromoanthraquinone, photoexcitation generates ROS (e.g., singlet oxygen, superoxide anions) via Type I/II photosensitization. Experimental validation involves:
- ROS Detection : Fluorescent probes (e.g., 2′,7′-dichlorofluorescein) quantify intracellular ROS in Daphnia magna .
- Quenching Experiments : Antioxidants (vitamin C/E) reduce toxicity, confirming ROS-mediated damage.
- Quantum Yield Calculations : Measure ROS production efficiency under simulated solar radiation .
Key Research Gaps
- Synthetic Challenges : Optimizing regioselectivity in this compound functionalization.
- Ecotoxicology : Long-term fate of photodegradation products in aquatic systems.
- Mechanistic Studies : Elucidating oxygen-independent HIF1α degradation pathways linked to anthraquinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
